molecular formula C4H10ClNS B2967165 1,3-Thiazinane hydrochloride CAS No. 79128-34-0

1,3-Thiazinane hydrochloride

Cat. No.: B2967165
CAS No.: 79128-34-0
M. Wt: 139.64
InChI Key: LFYXCDJIEWCRMR-UHFFFAOYSA-N
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Description

1,3-Thiazinane hydrochloride: is a heterocyclic compound containing a six-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and its role in various chemical reactions. The hydrochloride form is often used to enhance the compound’s stability and solubility in aqueous solutions.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazinane hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors in the presence of a catalyst. For instance, the reaction of homocysteine thiolactone with formaldehyde in an aqueous environment can yield 1,3-thiazinane derivatives . Another method involves the use of gold catalysis to form 1,3-thiazine or 1,3-thiazinane derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazinane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the thiazinane ring.

Scientific Research Applications

1,3-Thiazinane hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

1,3-Thiazinane hydrochloride can be compared with other similar compounds, such as:

    1,2-Thiazinane: Contains the sulfur and nitrogen atoms in adjacent positions.

    1,4-Thiazinane: Contains the sulfur and nitrogen atoms separated by two carbon atoms.

    1,3-Thiazine: An unsaturated analog with a double bond in the ring.

The uniqueness of this compound lies in its specific ring structure and the position of the heteroatoms, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1,3-thiazinane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS.ClH/c1-2-5-4-6-3-1;/h5H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYXCDJIEWCRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCSC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79128-34-0
Record name 1,3-thiazinane hydrochloride
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